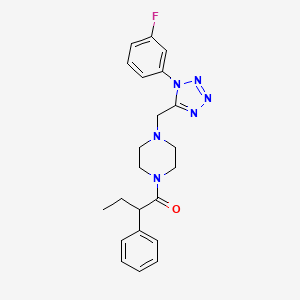

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule with potential applications in various fields. Its unique structure, featuring a fluorophenyl, tetrazole, piperazine, and phenylbutanone moieties, makes it a subject of interest for chemists and biochemists alike.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:

Synthesis of 1-(3-fluorophenyl)-1H-tetrazole: This can be achieved through cycloaddition reactions involving azides and nitriles.

Formation of 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride: Using chloromethylation reactions under controlled conditions.

Coupling with piperazine: Reacting the formed intermediate with piperazine to obtain the piperazine-1-yl derivative.

Addition to 2-phenylbutan-1-one: Final step involves a coupling reaction with 2-phenylbutan-1-one under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial-scale production can leverage similar synthetic routes but with optimized reaction conditions, catalysts, and continuous flow systems to ensure high yield and purity. Advanced purification methods such as crystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Converts it into oxo derivatives.

Reduction: Leads to the formation of reduced forms, possibly affecting the ketone group.

Substitution: Particularly in the fluorophenyl moiety, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Uses oxidizing agents like potassium permanganate.

Reduction: Employs reducing agents such as lithium aluminum hydride.

Substitution: Conditions vary, often involving halogenation agents for the fluorophenyl group.

Major Products

Oxidation: Formation of ketone and carboxylic acid derivatives.

Reduction: Generation of alcohol derivatives.

Substitution: Produces halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is used as an intermediate in organic synthesis, particularly in the development of new materials and complex molecules.

Biology

In biological research, this compound is of interest due to its potential binding affinity with various biological targets, aiding in the study of receptor-ligand interactions.

Medicine

Medicinally, derivatives of this compound are explored for potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents due to their unique structural attributes.

Industry

In industry, its stability and reactivity make it a candidate for the development of new chemical entities for various applications, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl and tetrazole groups facilitate binding to target sites, influencing biological pathways. Its piperazine moiety enhances solubility and bioavailability, making it an effective agent in biochemical studies.

Comparación Con Compuestos Similares

Similar compounds include:

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Lacks the fluorine atom, leading to different binding affinities.

1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Chlorine instead of fluorine, affecting its reactivity and biological interactions.

1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Bromine substituent introduces different steric and electronic effects.

Uniqueness

The presence of a fluorine atom in the 3-fluorophenyl group imparts unique properties to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one, including altered electronegativity and binding interactions, setting it apart from its analogs.

This deep dive into this compound showcases its potential and applications in various scientific fields.

Actividad Biológica

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Tetrazole moiety : Known for its bioactive properties, influencing various biological pathways.

- Piperazine ring : Contributes to solubility and bioavailability.

- Phenylbutanone backbone : Provides a scaffold for biological activity.

The molecular formula is C22H25FN6O with a molecular weight of 396.48 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The structural components facilitate binding to these targets, influencing critical biological pathways.

Potential Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, potentially affecting neurochemical signaling.

- Enzyme Inhibition : The tetrazole group can interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential efficacy against pathogenic bacteria.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound and related derivatives in various contexts:

Antimicrobial Activity

Research indicates that derivatives containing tetrazole structures exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(3-fluorophenyl)-tetrazole derivative | 4 - 16 | Effective against Staphylococcus aureus |

| Tetrazole-norfloxacin conjugates | 2 - 8 | Active against multiple bacterial strains |

Studies have reported that certain derivatives inhibited the growth of clinical isolates of Staphylococcus epidermidis at concentrations as low as 2 µg/mL, highlighting their potential as antimicrobial agents .

Cytotoxicity Evaluation

In vitro studies assessing cytotoxicity against human cancer cell lines revealed that many derivatives were noncytotoxic to normal cell lines while exhibiting selective toxicity towards cancerous cells. For example, derivative compounds showed IC50 values ranging from 18.4 µM to over 300 µM, indicating varying degrees of selectivity and potency .

Case Studies

A case study involving the synthesis and evaluation of related tetrazole compounds demonstrated promising results in terms of antimicrobial activity and selectivity indices (SI). The study highlighted that modifications in substituents significantly influenced both the potency and selectivity of the compounds .

Notable Findings:

- A specific derivative exhibited an SI greater than 10, indicating a favorable therapeutic window.

- Structural modifications led to variations in activity; for example, introducing different halogens affected binding affinity and biological response.

Comparative Analysis

When comparing the target compound with similar structures, it becomes evident that:

- The presence of fluorine enhances biological activity compared to chlorine or bromine substitutions.

- Compounds lacking the fluorophenyl group often displayed reduced binding affinity and lower antimicrobial efficacy.

| Compound Type | Binding Affinity | Antimicrobial Activity |

|---|---|---|

| Fluorinated Tetrazoles | High | Strong |

| Chlorinated Tetrazoles | Moderate | Moderate |

| Brominated Tetrazoles | Low | Weak |

Propiedades

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQFKXUEILCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.